3,10-二羟基-5,11-二松油烯二烯-4,9-二酮

描述

Synthesis Analysis

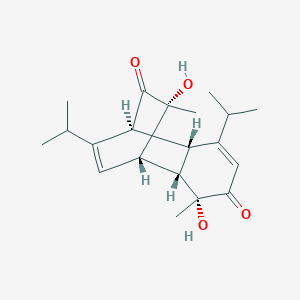

The synthesis of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione involves complex organic reactions, leveraging techniques such as degradation, high-field NMR exploration, and X-ray crystallographic analysis to elucidate its structure. The process underscores the compound's unique carbon framework, which is a result of sophisticated organic synthesis methodologies.

Molecular Structure Analysis

The molecular structure of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione is characterized by its diterpenoid nature, with a backbone that is formally derived from the dimerization of p-menthadienone. This structure has been confirmed through comprehensive analyses, including degradation studies, NMR spectroscopy, and X-ray crystallography, revealing a distinct arrangement of atoms and bonds that contribute to its chemical properties.

Chemical Reactions and Properties

While specific chemical reactions involving 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione are not detailed in the available literature, the compound's structure suggests it may undergo typical diterpenoid reactions. These could include oxidations, reductions, and functional group transformations that impact its chemical behavior and interactions with biological systems.

Physical Properties Analysis

The physical properties of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione, such as solubility, melting point, and optical activity, are not explicitly documented. However, these properties are likely influenced by its diterpenoid nature and the presence of functional groups like hydroxy and dione, which could affect its solubility in various solvents and its interaction with light.

Chemical Properties Analysis

The chemical properties of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione are defined by its reactive functional groups and the unique diterpenoid skeleton. The hydroxy and dione groups in particular may participate in hydrogen bonding, redox reactions, and other chemical interactions that define its reactivity and potential biological activity.

For further details and insights on 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione, the following reference provides comprehensive information: (Carman et al., 1986).

科学研究应用

独特的碳骨架分析

- 从 Callitris macleayana 心材中提取的 3,10-二羟基二松油烯二烯-5,11-二烯-4,9-二酮表现出独特的碳骨架,其正式基于对联苯二烯酮的 Diels-Alder 自二聚化。这是通过降解、核磁共振探索和 X 射线晶体学分析确定的 (Carman et al., 1986).

晶体结构和绝对构型

- 对类似于 3,10-二羟基二松油烯二烯-4,9-二酮的阿比坦二萜类 7α-羟基罗依莱酮的研究揭示了其晶体结构和绝对构型的见解。该化合物源自钝叶马鞭草根,使用铜辐射进行分析,有助于确定立体中心 的绝对构型 (Razak et al., 2010).

结构相似化合物的合成

- 对类似化合物(如 4,9(11)-雄烯二烯-3,17-二酮)的合成研究为理解 3,10-二羟基-5,11-二松油烯二烯-4,9-二酮的化学途径和潜在应用提供了框架。这涉及使用不同的合成方法,包括烷基化和特定中间体的后续转化 (Eder et al., 1976).

酮-烯醇互变异构研究

- 已经对天然的松油二醌中的酮-烯醇互变异构进行了研究,其中包括与 3,10-二羟基-5,11-二松油烯二烯-4,9-二酮 相似的化合物。这项研究探索了每种互变异构在各种溶剂中的种群,有助于我们了解化合物在不同环境中的行为 (Arnone et al., 1993).

作为酸碱滴定指示剂的潜力

- 对与 3,10-二羟基-5,11-二松油烯二烯-4,9-二酮 结构相似的 10-羟基-3,3,6,6-四甲基-9-(4-羟基-3-甲氧基苯基)-1,2,3,4,5,6,7,8,9,10-十氢吖啶-1,8-二酮的衍生物的研究揭示了其作为酸碱滴定指示剂的潜力。该化合物在不同的 pH 溶液中表现出颜色变化,这可能与类似的化合物(如 3,10-二羟基-5,11-二松油烯二烯-4,9-二酮)有关 (Pyrko, 2021).

相关化合物的二羟基化

- 与 3,10-二羟基-5,11-二松油烯二烯-4,9-二酮 相似的化合物的非对映选择性二羟基化显示在非氧化的烯烃上区域选择性发生。此类研究提供了对 3,10-二羟基-5,11-二松油烯二烯-4,9-二酮 的潜在合成途径和化学行为的见解 (Armstrong et al., 2004).

安全和危害

属性

IUPAC Name |

(1S,2S,3R,7R,8S,10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-9(2)11-7-13-17-15(16(11)18(22)19(13,5)23)12(10(3)4)8-14(21)20(17,6)24/h7-10,13,15-17,23-24H,1-6H3/t13-,15-,16+,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYHPBIGKWCFOA-GNNUITGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2C3C(C1C(=O)C2(C)O)C(=CC(=O)C3(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C[C@H]2[C@@H]3[C@H]([C@@H]1C(=O)[C@]2(C)O)C(=CC(=O)[C@]3(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。